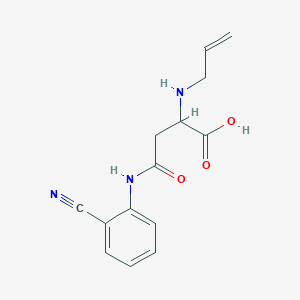

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-cyanoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-7-16-12(14(19)20)8-13(18)17-11-6-4-3-5-10(11)9-15/h2-6,12,16H,1,7-8H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVQEJXPTWZQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of allylamine with 2-cyanophenyl isocyanate to form the intermediate product, which is then subjected to further reactions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives such as oxo compounds, amines, and substituted allylamino derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid. Key findings include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, effectively hindering cancer cell division.

- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity. For example, related compounds have demonstrated IC50 values in the low micromolar range against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 | TBD |

| This compound | MCF-7 | TBD |

| Doxorubicin | A-549 | 9.18 |

| Doxorubicin | MCF-7 | 15.06 |

Research Applications

- Medicinal Chemistry : As a building block for synthesizing more complex molecules, this compound can be utilized in drug discovery and development.

- Biological Studies : It serves as a tool for investigating enzyme interactions and protein binding, contributing to a deeper understanding of biochemical pathways.

- Material Science : Potential applications in producing advanced materials with tailored properties, such as polymers or coatings, are also being explored.

Case Studies

- Anticancer Activity Assessment : A study evaluating the anticancer effects of derivatives similar to this compound reported significant cytotoxicity against multiple cancer cell lines, with mechanisms involving microtubule disruption and G2/M cell cycle arrest .

- In Vivo Studies : Further investigations into the in vivo efficacy of related compounds have shown promising results in reducing tumor growth in animal models, suggesting potential for clinical applications .

Mechanism of Action

The mechanism by which 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Synthetic Pathways: The target compound may share synthesis strategies with 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which are synthesized via Michael-type addition (e.g., thioglycolic acid reacting with α,β-unsaturated ketones) . However, the allylamino group likely requires alternative coupling methods.

- Electron Effects: The 2-cyanophenyl group in the target compound differs from electron-rich aryl groups (e.g., 4-i-Pr, 4-Cl) in –2. The cyano group’s electron-withdrawing nature may reduce nucleophilicity at the 4-oxo position compared to halogenated aryl analogs.

- Biological Implications: While 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit antiproliferative activity , the absence of a sulfur atom in the target compound may alter its mechanism of action. The allylamino group could confer reactivity toward thiol-containing biomolecules, akin to allyl sulfides in natural products.

Physicochemical Properties

- Solubility: The carboxymethyl sulfanyl group in –2 enhances water solubility due to its polar nature. In contrast, the allylamino and 2-cyanophenyl groups in the target compound may reduce solubility, favoring organic solvents.

Pharmacological Potential

- Antiproliferative Activity: Compounds with sulfur-containing substituents (e.g., –2) show activity against cancer cell lines , but the target compound’s cyano and allyl groups may target different pathways, such as kinase inhibition or covalent modification.

- Metabolic Stability: The endogenous metabolite 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid highlights the role of amino groups in metabolic pathways. The cyano group in the target compound may confer resistance to enzymatic degradation.

Biological Activity

2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid is a complex organic compound with notable biological activities, primarily due to its structural features that allow interactions with various biological targets. This article synthesizes current knowledge on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structure

The compound features an allylamino group and a cyanophenylamino group attached to a 4-oxobutanoic acid backbone. Its chemical formula is , and it possesses a molecular weight of approximately 246.26 g/mol.

Physical Properties

- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.

- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran, indicating potential for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The functional groups present in the compound facilitate binding to active sites on enzymes, which can lead to inhibition or modulation of enzymatic activity. This interaction may influence various biochemical pathways, including those involved in metabolism and signal transduction.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic processes. For instance, studies have shown that similar compounds can inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | NNMT | < 10 | |

| Related Compound A | NNMT | 15 | |

| Related Compound B | NNMT | 5 |

Anti-inflammatory Activity

Preliminary studies suggest that the compound exhibits anti-inflammatory properties. The structural similarity with other dioxobutanoic acids, known for their anti-inflammatory effects, supports this hypothesis.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | Moderate inhibition of inflammation markers | |

| Dioxobutanoic Acid C | Anti-inflammatory | Strong inhibition of COX enzymes |

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and NNMT demonstrated significant inhibition at low concentrations, suggesting potential as a therapeutic agent for metabolic disorders. The study utilized biochemical assays to quantify the inhibitory effects, yielding promising results that warrant further investigation into its pharmacological applications.

Case Study 2: Synthesis and Biological Evaluation

Another research effort synthesized this compound through a multi-step organic reaction involving allylamine and 2-cyanophenyl isocyanate. Following synthesis, biological evaluations showed that the compound could effectively inhibit specific cellular pathways associated with inflammation and metabolic dysregulation.

Similar Compounds

The compound shares structural characteristics with other bioactive molecules such as:

- 2-Cyanoacetamides : Known for their reactivity and utility in synthesizing heterocyclic compounds.

- Pyridinium Salts : Exhibiting diverse biological activities including antimicrobial effects.

Table 3: Comparison of Biological Activities

| Compound Type | Biological Activity | Notes |

|---|---|---|

| 2-Cyanoacetamides | Moderate enzyme inhibition | Used in drug development |

| Pyridinium Salts | Antimicrobial properties | Broad spectrum activity |

Unique Features

The unique combination of allylamino and cyanophenylamino groups in this compound provides distinct reactivity patterns that enhance its potential as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation. For example, Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids produces structurally analogous derivatives . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of nucleophiles (e.g., allylamine) significantly impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating enantiomeric mixtures .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the presence of allylamino (-NH-CH2-CH=CH2) and 2-cyanophenyl groups. Aromatic protons in the 2-cyanophenyl ring typically appear as doublets (δ 7.5–8.2 ppm) due to deshielding .

- FT-IR : Key peaks include C=O (ketone: ~1700 cm⁻¹), -CN (nitrile: ~2220 cm⁻¹), and -NH (amide: ~3300 cm⁻¹) .

- HPLC-MS : Used to verify purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection). Reverse-phase C18 columns with acetonitrile/water gradients are recommended .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

- Methodological Answer : Initial assays include:

- Enzyme Inhibition : Test against targets like KYN-3-OHase (IC50 determination via fluorometric assays) .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and regioselectivity in Michael additions. B3LYP/6-31G* basis sets model electron density shifts in the allylamino group .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for Friedel-Crafts acylation, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme batch differences). Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. cyanophenyl derivatives) to isolate substituent effects .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Stabilize the carboxylic acid group using buffers (pH 6–7.4) to prevent hydrolysis .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life.

- Coordination Complexes : Metal chelation (e.g., Zn²+, Cu²+) via the oxobutanoic acid moiety enhances solubility and redox stability .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.